molecular formula C13H19NO4S B2781827 7-[(Phenylsulfonyl)amino]heptanoic acid CAS No. 123469-53-4

7-[(Phenylsulfonyl)amino]heptanoic acid

Cat. No. B2781827
M. Wt: 285.36
InChI Key: VYASIDRVJHKUNA-UHFFFAOYSA-N
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Patent
US04997847

Procedure details

Benzenesulphonyl chloride (7 mmol) was added to a solution of 7-aminoheptanoic acid (7 mmol) in 10% sodium hydroxide solution (10 ml). The mixture was stirred at room temperature for 3 hours. The pH was adjusted to 1 with 2NHCl and the solution was extracted with chloroform (3×100 ml). The chloroform extracts were dried over magnesium sulphate, the solvent was removed and the residue was recrystallised from methanol-water to give 7-(benzenesulphonamido)heptanoic acid (0.75 g, 38%); m.p. 75°-77° C.
Quantity
7 mmol
Type
reactant
Reaction Step One
Quantity
7 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([S:7](Cl)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([OH:20])=[O:19]>[OH-].[Na+]>[C:1]1([S:7]([NH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([OH:20])=[O:19])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
7 mmol
Type
reactant
Smiles
NCCCCCCC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform extracts were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was recrystallised from methanol-water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)NCCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.